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molecular formula C8H8ClFN4 B2680105 6-Chloro-2-fluoro-9-isopropyl-9H-purine CAS No. 220696-58-2

6-Chloro-2-fluoro-9-isopropyl-9H-purine

Cat. No. B2680105
M. Wt: 214.63
InChI Key: AISKFDFVSSENFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115589B2

Procedure details

6-Chloro-2-fluoro-9H-purine (517.7 mg, 3 mmol), 2-propanol (198.3 mg, 3.3 mmol), PPh3 (866 mg, 3.3 mmol) was mixed under N2 in a 50 mL round-bottom flask at 0° C. DEAD (575 mg, 3.3 mmol) was added via syringe dropwise to the mixture. The temperature was raised to r. t. and the mixture was stirred overnight. Sovent was removed in vacuo and the resulting residue was chromatographed on silica gel (CH2Cl2/EtOAc, 4:1, Rf 0.62). The product was obtained as a white solid (411 mg, 64%).
Quantity
517.7 mg
Type
reactant
Reaction Step One
Quantity
198.3 mg
Type
reactant
Reaction Step One
Name
Quantity
866 mg
Type
reactant
Reaction Step One
Name
DEAD
Quantity
575 mg
Type
reactant
Reaction Step Two
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]([F:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.[CH3:12][CH:13](O)[CH3:14].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O>>[Cl:1][C:2]1[N:10]=[C:9]([F:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:13]([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
517.7 mg
Type
reactant
Smiles
ClC1=C2N=CNC2=NC(=N1)F
Name
Quantity
198.3 mg
Type
reactant
Smiles
CC(C)O
Name
Quantity
866 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
DEAD
Quantity
575 mg
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
and the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised
CUSTOM
Type
CUSTOM
Details
Sovent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was chromatographed on silica gel (CH2Cl2/EtOAc, 4:1, Rf 0.62)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C2N=CN(C2=NC(=N1)F)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 411 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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